molecular formula C14H16ClNO3 B15006470 1-(4-Butoxyphenyl)-3-chloropyrrolidine-2,5-dione

1-(4-Butoxyphenyl)-3-chloropyrrolidine-2,5-dione

Cat. No.: B15006470
M. Wt: 281.73 g/mol
InChI Key: QVBBOJSXNIAAIY-UHFFFAOYSA-N
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Description

1-(4-Butoxyphenyl)-3-chloropyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a butoxyphenyl group attached to a chloropyrrolidine dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butoxyphenyl)-3-chloropyrrolidine-2,5-dione typically involves the reaction of 4-butoxybenzylamine with maleic anhydride in the presence of a chlorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

    Step 1: Reaction of 4-butoxybenzylamine with maleic anhydride to form an intermediate.

    Step 2: Chlorination of the intermediate to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxyphenyl)-3-chloropyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chloropyrrolidine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(4-Butoxyphenyl)-3-chloropyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Butoxyphenyl)-3-chloropyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Butoxyphenyl)-3-piperidin-1-ylpropan-1-one: A related compound with similar structural features.

    1-(4-Butoxyphenyl)-2-phenylethanone: Another compound with a butoxyphenyl group.

Uniqueness

1-(4-Butoxyphenyl)-3-chloropyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H16ClNO3

Molecular Weight

281.73 g/mol

IUPAC Name

1-(4-butoxyphenyl)-3-chloropyrrolidine-2,5-dione

InChI

InChI=1S/C14H16ClNO3/c1-2-3-8-19-11-6-4-10(5-7-11)16-13(17)9-12(15)14(16)18/h4-7,12H,2-3,8-9H2,1H3

InChI Key

QVBBOJSXNIAAIY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)Cl

Origin of Product

United States

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